N,N-Diallylcyclohexylamine hydrochloride
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Overview
Description
N,N-Diallylcyclohexylamine hydrochloride is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where two allyl groups are attached to the nitrogen atom. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diallylcyclohexylamine hydrochloride can be synthesized through the alkylation of cyclohexylamine with allyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of diallylcyclohexylamine hydrochloride involves the continuous flow of reactants through a reactor. The process is optimized to maintain a steady temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts such as palladium or nickel can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Diallylcyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The allyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of diallylcyclohexylamine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diallylcyclohexylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of diallylcyclohexylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The allyl groups enhance its ability to penetrate cell membranes, allowing it to exert its effects at the molecular level. The compound can inhibit the activity of certain enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog without allyl groups.
Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Uniqueness
N,N-Diallylcyclohexylamine hydrochloride is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological activity. The allyl groups enhance its ability to participate in various chemical reactions and improve its interaction with biological targets.
Properties
CAS No. |
14825-72-0 |
---|---|
Molecular Formula |
C12H22ClN |
Molecular Weight |
215.76 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h3-4,12H,1-2,5-11H2;1H |
InChI Key |
LXKZWRPDOSDEEE-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C1CCCCC1.Cl |
Canonical SMILES |
C=CCN(CC=C)C1CCCCC1.Cl |
Key on ui other cas no. |
14825-72-0 |
Origin of Product |
United States |
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